(5-Methylpyrimidin-2-yl)boronic acid
Description
Properties
Molecular Formula |
C5H7BN2O2 |
|---|---|
Molecular Weight |
137.93 g/mol |
IUPAC Name |
(5-methylpyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3,9-10H,1H3 |
InChI Key |
XFGITIDNEQUVMZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)C)(O)O |
Origin of Product |
United States |
Physicochemical Properties of 5 Methylpyrimidin 2 Yl Boronic Acid
The physicochemical properties of (5-Methylpyrimidin-2-yl)boronic acid are crucial for its handling, storage, and reactivity in chemical synthesis.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1034924-06-5 |
| Molecular Formula | C5H7BN2O2 |
| Molecular Weight | 137.93 g/mol |
| Physical Form | Pale-yellow to Yellow-brown Solid or Liquid |
| Purity | Typically ≥95% |
| Storage Temperature | Inert atmosphere, 2-8°C |
Data sourced from multiple chemical suppliers. sigmaaldrich.comfluorochem.co.uk
Reactivity Profiles and Transformations of 5 Methylpyrimidin 2 Yl Boronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds between organoboron compounds and organic halides or triflates. researchgate.netresearchgate.net This palladium-catalyzed reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the general availability of its reagents. researchgate.netresearchgate.net
Mechanistic Elucidation of Palladium-Catalyzed Cycles
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps involving a palladium catalyst. wildlife-biodiversity.com While specific intermediates and pathways can be influenced by ligands, substrates, and reaction conditions, the core mechanism provides a framework for understanding the transformation. wildlife-biodiversity.com
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is a key step in the activation of the electrophile. wildlife-biodiversity.comnih.gov
Transmetalation: The organoboronic acid, in this case (5-Methylpyrimidin-2-yl)boronic acid, is activated by a base. The resulting boronate species then transfers its organic group (the 5-methylpyrimidin-2-yl moiety) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. wildlife-biodiversity.comnih.gov The presence of water can influence this step by altering the speciation of the boronic acid and potentially enabling alternative pathways involving Pd-OH intermediates. nih.gov
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wildlife-biodiversity.com
Computational and kinetic studies continue to refine the understanding of each stage, investigating the influence of ligands and additives on the reaction's efficiency and scope. wildlife-biodiversity.com
Scope and Limitations with Diverse Organic Electrophiles (e.g., Aryl and Heteroaryl Halides)
This compound is a valuable coupling partner for a wide range of organic electrophiles, particularly aryl and heteroaryl halides. The reaction's success allows for the synthesis of complex molecules containing the 5-methylpyrimidine (B16526) scaffold, a common motif in pharmacologically active compounds.
The scope extends to various heterocyclic halides, including chlorides, bromides, and iodides, as well as phenol-derived electrophiles. orgsyn.org Nickel catalysts have also emerged as a powerful, less expensive alternative to palladium for coupling heterocyclic halides with aryl boronic acids, demonstrating broad substrate tolerance. orgsyn.org The reaction conditions can often be tuned to accommodate sensitive functional groups on either coupling partner. For instance, Suzuki-Miyaura couplings have been successfully performed with heteroaryl halides such as thienyls, quinolyls, and other pyrimidyls. worktribe.com
Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving pyrimidine-based boronic acids or electrophiles.
Interactive Table: Suzuki-Miyaura Coupling with Pyrimidine (B1678525) Derivatives
| Boronic Acid/Ester | Electrophile | Catalyst | Base | Solvent | Product Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | 5-Bromopyrimidine (B23866) | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 85% | orgsyn.org |
| 5-Pyrimidylboronic acid | 2-Bromothiophene | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | - | worktribe.com |
| 5-Pyrimidylboronic acid | 2-Chloroquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | - | worktribe.com |
| (4-methoxyphenyl)boronic acid | 9-benzyl-6-chloropurine | - | - | Toluene | Good | researchgate.net |
| (5-methylthiophen-2-yl)boronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 60% | nih.gov |
Regioselectivity Considerations in Pyrimidine Functionalization
The functionalization of pyrimidine rings can present challenges regarding regioselectivity, as multiple positions may be susceptible to reaction. Strategic approaches are often necessary to direct the coupling to the desired carbon atom. One effective method involves directed metalation, where a substituent on the pyrimidine ring guides a metalating agent to a specific position. For example, the use of TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to achieve smooth and regioselective zincation of 5-methylpyrimidine, which can then undergo palladium-catalyzed cross-coupling with aryl iodides to furnish 2,5-disubstituted pyrimidines. nih.gov
Similarly, a "deconstruction-reconstruction" strategy offers another route to regioselective functionalization. In this approach, a pyrimidine is converted into a reactive iminoenamine intermediate, which can be selectively modified before being reconstructed into a new, functionalized pyrimidine ring. nih.gov This method allows for the net C-H functionalization at positions like C2 and C5. nih.gov The choice of reagents and reaction sequence is crucial for controlling the site of substitution on the pyrimidine core. nih.gov
Stereochemical Aspects: Asymmetric Suzuki-Miyaura Couplings
While standard Suzuki-Miyaura couplings are highly effective for creating achiral molecules, significant progress has been made in developing asymmetric variants to generate enantioenriched products. researchgate.netresearchgate.net These reactions are particularly important when coupling with prochiral electrophiles, such as allylic halides. researchgate.net
In asymmetric Suzuki-Miyaura couplings, the stereochemical outcome is controlled by a chiral ligand coordinated to the transition metal catalyst, which is often rhodium or palladium. researchgate.netresearchgate.net For instance, rhodium catalysts paired with chiral diphosphine ligands like BINAP can effectively catalyze the enantioselective coupling of heteroaromatic boronic acids with cyclic allyl chlorides. researchgate.net Although direct examples involving this compound are not prevalent in the provided literature, the principles established with other heteroaryl boronic acids, such as pyridine-derived ones, are applicable. researchgate.net The catalyst system creates a chiral environment that favors the formation of one enantiomer of the product over the other, a critical tool for synthesizing stereochemically complex molecules. researchgate.netresearchgate.net
Microwave-Assisted Reaction Protocols
To accelerate reaction times and often improve yields, microwave-assisted synthesis has become a widely adopted technique for many organic transformations, including the Suzuki-Miyaura coupling. Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to significant rate enhancements compared to conventional heating methods. beilstein-journals.orgnih.gov
This technology aligns with the principles of green chemistry by reducing energy consumption and reaction times. beilstein-journals.org Protocols for microwave-assisted Suzuki-Miyaura couplings are common and would be readily applicable to reactions involving this compound. Such methods often allow for reactions to be completed in minutes rather than hours, streamlining the synthesis of pyrimidine-containing target molecules. beilstein-journals.orgnih.gov
Transition-Metal-Free Cross-Coupling Reactions
While transition metals like palladium and nickel are dominant catalysts for cross-coupling reactions, there is growing interest in developing metal-free alternatives to reduce cost and potential metal contamination in products. chemrxiv.org Research has shown that certain cross-coupling reactions can proceed without a transition metal catalyst under specific conditions.
One such example involves the coupling of tertiary propargylic alcohols with hetero-areneboronic acids, which can be catalyzed by perfluorophenylboronic acid. chemrxiv.org The proposed mechanism involves the in situ generation of a boron "ate" complex, which then undergoes a borotropic migration to form the coupled product. chemrxiv.org This strategy provides a pathway to valuable organic scaffolds under mild, metal-free conditions. While this specific reaction has been demonstrated with other heteroarylboronic acids, it highlights a potential avenue for the application of this compound in transition-metal-free transformations, expanding its synthetic utility beyond traditional palladium-catalyzed methods. chemrxiv.org
Reactions with Grignard Reagents
The interaction of this compound with Grignard reagents (R-MgX) is dictated by the dual nature of the Grignard reagent as both a potent nucleophile and a strong base. The primary and most rapid reaction involves the acidic protons of the boronic acid's hydroxyl groups.
Grignard reagents readily deprotonate alcohols and carboxylic acids; similarly, they will react with the B(OH)₂ group in an acid-base neutralization. masterorganicchemistry.comorganic-chemistry.org This initial reaction consumes equivalents of the Grignard reagent to form a magnesium salt of the boronate and the corresponding alkane from the Grignard's organic component. For instance, the reaction with methylmagnesium bromide would produce methane (B114726) gas and the magnesium bromoboronate salt. This acid-base reaction is typically very fast and will occur before any nucleophilic attack on other parts of the molecule.
Following deprotonation, the resulting boronate is a potential target for further reaction. The addition of a second equivalent of a Grignard reagent can lead to the formation of a tetracoordinate boron species known as an "ate" complex. acs.orgthieme-connect.denih.gov These boronate complexes can behave as nucleophiles themselves and are central to various synthetic transformations. acs.orgnih.govbris.ac.uk However, the stability and subsequent reactivity of such an ate complex derived from this compound would be influenced by the nature of the Grignard reagent's R-group and the reaction conditions. In some cases, especially with bulky groups, the reaction may be controlled to add only one or two equivalents of the Grignard reagent. mdpi.com
Nucleophilic attack by the Grignard reagent on the pyrimidine ring is also a possibility, although less favorable than the acid-base reaction. The pyrimidine ring, being electron-deficient, can be susceptible to attack by strong nucleophiles. However, without specific activating groups, this pathway is generally less common. The presence of the boronic acid group, a meta-director, would influence the regioselectivity of any such potential addition.
It is important to note that functional groups that are incompatible with Grignard reagents, such as esters or ketones, would be attacked if present elsewhere on the molecule. masterorganicchemistry.comorganic-chemistry.org The inherent reactivity of boronic acids with strong bases like Grignard reagents often necessitates protection of the boronic acid group, for example, as a boronic ester (e.g., a pinacol (B44631) ester), if a Grignard reaction is desired at another site on the molecule. reddit.comsigmaaldrich.com
Table 1: Predicted Products from Reaction with Grignard Reagents
| Reactant | Grignard Reagent (R-MgX) | Predicted Primary Product(s) | Reaction Type |
|---|---|---|---|
| This compound | 1 eq. CH₃MgBr | (5-Methylpyrimidin-2-yl)boronate salt + CH₄ | Acid-Base |
Other Boron-Mediated Transformations
Formation of Reversible Covalent Bonds with Diols and Polyols
A hallmark reaction of boronic acids, including this compound, is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. rsc.org This reaction results in the formation of five- or six-membered cyclic boronate esters. rsc.org The process is an equilibrium that is highly dependent on factors such as pH, the concentration of the diol, and the inherent affinity between the specific boronic acid and diol. nih.govnih.gov
The mechanism involves the Lewis acidic boron atom interacting with the hydroxyl groups of the diol. nih.gov In aqueous solutions, the equilibrium can be shifted. At pH values near or above the pKa of the boronic acid, the boron center transitions from a trigonal planar geometry to a more nucleophilic tetrahedral boronate species [B(OH)₃⁻], which is more reactive towards diols. nih.govresearchgate.net The formation of the stable cyclic ester drives the reaction forward.
This reversible binding is the foundation for the use of boronic acids in chemical sensors for saccharides and other polyols. rsc.orgfourwaves.comrsc.orgmdpi.com For this compound, this property could be exploited to create sensors where the binding event is signaled by a change in fluorescence or an electrochemical signal, potentially modulated by the electronic properties of the pyrimidine ring. The kinetics and thermodynamics of this complexation are crucial for such applications, determining the sensor's sensitivity and response time. nih.govnih.govresearchgate.net
Table 2: Boronate Ester Formation Characteristics
| Boronic Acid | Interacting Moiety | Product | Bond Type | Key Features |
|---|
Potential as Ligands or Ligand Precursors in Catalytic Systems
This compound possesses structural features that make it a promising candidate for use as a ligand or ligand precursor in catalysis. mdpi.com The molecule offers multiple potential coordination sites: the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the boronic acid group.
The pyrimidine ring is a well-established motif in coordination chemistry, with its nitrogen atoms acting as Lewis basic sites to bind to transition metals. acs.org This interaction can be used to construct metal complexes for various catalytic applications. For instance, pyridine-based ligands are common in asymmetric catalysis. nih.gov
Simultaneously, the boronic acid functional group is most famous for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, where it undergoes transmetalation with a palladium catalyst. borates.todaywikipedia.org In this context, this compound would serve as a reagent to introduce the 5-methylpyrimidin-2-yl moiety onto other molecules.
Beyond this, organoboron acids are gaining recognition as catalysts themselves. nih.govrsc.org The Lewis acidic boron center can activate substrates, particularly those with hydroxyl groups like alcohols and carboxylic acids. rsc.org By forming a temporary boronate ester, the boronic acid can facilitate reactions such as dehydrations or acylations under mild conditions. nih.gov The presence of the pyrimidine ring could modulate the Lewis acidity of the boron center and influence the catalytic activity and selectivity. The bifunctional nature of the molecule—a Lewis basic heterocycle and a Lewis acidic boronic acid—opens possibilities for creating sophisticated catalytic systems where both moieties play a role in the catalytic cycle.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methylmagnesium bromide |
| Pinacol |
| Glucose |
Applications in Advanced Organic Synthesis and Chemical Scaffold Development
Construction of Architecturally Complex Heterocyclic Frameworks
The presence of the pyrimidine (B1678525) core makes (5-Methylpyrimidin-2-yl)boronic acid an important reagent for the synthesis of molecules containing this key heterocyclic motif, which is prevalent in many biologically active compounds.
The primary application of this compound in constructing complex frameworks is through the Suzuki-Miyaura cross-coupling reaction. youtube.com This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyrimidine ring of the boronic acid and various aryl or heteroaryl halides, providing a direct route to pyrimidine-containing biaryl structures. nih.govnih.gov These biaryl motifs are central to many areas of chemical science, including pharmaceuticals and materials science. nih.gov
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.comnih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a robust method for complex molecule synthesis. youtube.com The use of this compound derivatives as intermediates for pharmaceuticals underscores their value in this type of coupling. wipo.int
Below is a representative table illustrating the types of biaryl compounds that can be synthesized using a pyrimidine boronic acid in a Suzuki-Miyaura coupling reaction.
Table 1: Examples of Biaryl Synthesis via Suzuki-Miyaura Coupling
| Pyrimidine Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst/Base | Product |
|---|---|---|---|
| This compound | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Methoxyphenyl)-5-methylpyrimidine |
| This compound | 2-Bromopyridine | Pd(dppf)Cl₂ / K₃PO₄ | 5-Methyl-2-(pyridin-2-yl)pyrimidine |
| This compound | 1-Iodonaphthalene | NiCl₂(PCy₃)₂ / K₃PO₄ | 5-Methyl-2-(naphthalen-1-yl)pyrimidine |
This table is illustrative of typical Suzuki-Miyaura reactions.
Beyond the synthesis of simple biaryls, this compound is a candidate for use in iterative cross-coupling (ICC) strategies to build more complex polyarylene structures. ICC allows for the sequential and controlled addition of different aryl or heteroaryl units to a growing molecular chain. This is often achieved by using boronic acids protected as N-methyliminodiacetic acid (MIDA) boronates. nih.gov
MIDA boronates are air- and chromatography-stable derivatives that are unreactive under standard Suzuki-Miyaura conditions. nih.govsigmaaldrich.com The boronic acid can be unmasked using a mild aqueous base when needed for the next coupling step. sigmaaldrich.com This "catch-and-release" approach enables the stepwise construction of complex molecules from simple building blocks. chemrxiv.org
An iterative process using a protected form of this compound would involve:
Coupling of an aryl halide with the (5-Methylpyrimidin-2-yl)MIDA boronate.
Purification of the resulting biaryl MIDA boronate.
Deprotection of the MIDA group to reveal the boronic acid.
Coupling of this new boronic acid with a different aryl halide.
This cycle can be repeated to systematically build architecturally complex, multi-component structures with a precisely defined sequence, a task that would be challenging using traditional methods. nih.gov The stability of 2-substituted heterocyclic MIDA boronates, which are often more stable than their corresponding boronic acids, makes this approach particularly valuable. nih.gov
Utilization as a Building Block in Scaffold Derivatization
The ability to introduce the 5-methylpyrimidine (B16526) unit into existing molecular frameworks is crucial for modifying and optimizing the properties of complex molecules, particularly in medicinal chemistry.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of a synthetic sequence. nih.govnih.gov This approach allows for the rapid generation of a library of analogues from a common intermediate, facilitating the exploration of structure-activity relationships (SAR). nih.gov
This compound can be used as a building block in LSF, where it is coupled to a complex molecular scaffold containing a suitable halide or triflate. This introduces the 5-methylpyrimidine motif, which can significantly alter the parent molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. For instance, a series of novel inhibitors of the valosin-containing protein (VCP/p97), an important target in cancer therapy, were developed using a pyrimidine core structure functionalized with a boronic acid, demonstrating the utility of this scaffold in generating potent bioactive molecules. nih.gov
Table 2: Application in Late-Stage Functionalization
| Complex Molecule (with Halide) | Boronic Acid Reagent | Resulting Modification | Potential Impact |
|---|---|---|---|
| Bioactive Core-Br | This compound | Addition of 5-methylpyrimidine group | Altered solubility, metabolic stability, target binding |
| Drug Candidate-I | This compound | Introduction of a key pharmacophore | Enhanced potency or selectivity |
| Natural Product-OTf | This compound | Derivatization for SAR studies | New intellectual property |
This table provides a conceptual overview of LSF applications.
The reactivity of this compound is influenced by both the electron-deficient nature of the pyrimidine ring and the electron-donating effect of the methyl group. The boronic acid itself is a Lewis acid, and its acidity is a key parameter governing its reactivity in processes like the transmetalation step of the Suzuki-Miyaura coupling. nih.gov
Furthermore, modifications to the scaffold can have significant impacts:
Substituents on the Pyrimidine Ring: Adding further electron-withdrawing or -donating groups to the pyrimidine ring would modulate the Lewis acidity of the boron atom and, consequently, its cross-coupling efficiency.
Steric Effects: Substituents placed ortho to the boronic acid group can sterically hinder the approach to the boron atom, potentially slowing down or inhibiting reactions. nih.gov In this compound, the nitrogen atoms adjacent to the C2 position where the boronic acid is attached significantly influence the steric and electronic environment.
Understanding these properties allows chemists to fine-tune the reactivity of the boronic acid for specific synthetic applications and to predict its behavior in complex chemical environments.
Computational and Theoretical Investigations of 5 Methylpyrimidin 2 Yl Boronic Acid Systems
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations allow for the detailed exploration of geometric parameters, such as bond lengths and angles, as well as electronic properties that govern a molecule's reactivity. While specific DFT studies on (5-Methylpyrimidin-2-yl)boronic acid are not prevalent in published literature, extensive research on pyrimidine (B1678525) derivatives and phenylboronic acids provides a solid framework for understanding its characteristics. iiste.orgiiste.orgtandfonline.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. epstem.net
In pyrimidine derivatives, the HOMO is typically localized on the pyrimidine ring, while the LUMO's location can vary depending on the substituents. epstem.netirjweb.com For this compound, the electron-donating methyl group and the electron-withdrawing boronic acid group would influence the energies of these orbitals. DFT calculations on related substituted pyrimidine derivatives show that such substitutions can tune the HOMO-LUMO gap. epstem.net
Table 1: Representative Frontier Orbital Energies and Properties for Substituted Pyrimidine Derivatives (Calculated via DFT) Note: This data is representative of substituted pyrimidine systems and not specific to this compound.
| Compound (Representative) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Pyrimidine Derivative 1 | -5.0956 | -2.0836 | 3.0120 |
| Pyrimidine Derivative 2 | -5.0080 | -2.5565 | 2.4515 |
| Pyrimidine Derivative 3 | -4.8347 | -2.5312 | 2.3035 |
Data sourced from computational studies on substituted pyrimidine derivatives. epstem.net
Computational methods are employed to analyze the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, a key conformational feature is the rotation around the carbon-boron (C-B) bond. DFT studies on similar phenylboronic acid systems reveal the rotational barrier of this bond and the preferred orientation of the boronic acid group relative to the aromatic ring. nih.gov
The planarity between the pyrimidine ring and the C-B bond is influenced by steric hindrance from substituents. The methyl group at the 5-position is not expected to cause significant steric clash with the boronic acid group at the 2-position. However, computational analysis can precisely quantify the dihedral angle and the energy penalty associated with non-planar conformations, which can be crucial for its interaction with other molecules, such as in enzyme active sites or during the formation of transition states in catalytic reactions.
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. iiste.orgepstem.net
Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy (I ≈ -EHOMO). A lower ionization potential indicates a better electron donor. epstem.net
Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy (A ≈ -ELUMO). A higher electron affinity suggests a better electron acceptor. epstem.net
Electronegativity (χ): A measure of an atom's ability to attract shared electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index helps in quantifying the electrophilic nature of a molecule. epstem.net
Computational studies on pyrimidine and its derivatives have established values for these properties. iiste.orgnih.gov These parameters are crucial for predicting the molecule's behavior in various chemical environments.
Table 2: Calculated Quantum Chemical Parameters for Pyrimidine and a Representative Derivative Note: This data is based on related pyrimidine systems to infer properties for this compound.
| Parameter | Pyrimidine (eV) | Representative Pyrimidine Derivative (eV) |
| Ionization Potential (I) | 9.97 | 4.8347 |
| Electron Affinity (A) | -0.42 | 2.5312 |
| Electronegativity (χ) | 4.775 | 3.68295 |
| Chemical Hardness (η) | 5.195 | 1.15175 |
| Electrophilicity Index (ω) | 2.19 | 5.903 |
Data adapted from DFT studies on pyrimidine and its derivatives. iiste.orgepstem.net
Mechanistic Probing of Catalytic Reactions via Computational Methods
This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. acs.orgresearchgate.net Computational chemistry is instrumental in elucidating the complex mechanisms of these reactions.
The Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can model the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products.
Oxidative Addition: The initial step where an aryl halide adds to the palladium(0) catalyst.
Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
The nitrogen atoms in the pyrimidine ring are nucleophilic and can coordinate to metal centers. nih.govnih.gov This coordination can significantly impact the reactivity of this compound in catalytic reactions. DFT studies on the interaction of pyrimidine derivatives with metal clusters (like palladium, copper, or gold) show that the nitrogen atoms can act as strong donor sites. bohrium.comresearchgate.net
This intramolecular coordination to the palladium center during a Suzuki-Miyaura coupling could:
Influence the Electronic Properties: By donating electron density to the metal, the nitrogen atoms can affect the electron density at the palladium center, influencing its reactivity in the oxidative addition and reductive elimination steps.
Stabilize Intermediates: Coordination can lead to the formation of stable chelate-like intermediates, altering the energy profile of the catalytic cycle. acs.org
Dictate Regioselectivity: In cases with multiple potential reaction sites, such coordination can direct the reaction to a specific position.
Computational analysis of the non-covalent interactions and bond energies between the pyrimidine nitrogens and the metal catalyst is essential for a complete understanding of the reaction mechanism. bohrium.com
Intermolecular Interactions and Solid-State Characteristics of this compound Systems
The solid-state architecture of boronic acids, including this compound, is significantly influenced by a variety of intermolecular interactions. The boronic acid functional group, -B(OH)₂, is a strong hydrogen-bond donor, while the pyrimidine ring contains nitrogen atoms that are effective hydrogen-bond acceptors. This duality governs the formation of predictable and robust supramolecular structures. Computational studies are essential in understanding and predicting these interactions, which dictate the material's crystal packing, stability, and physicochemical properties.
Hydrogen Bonding Networks in Boronic Acid Architectures
The crystal structures of boronic acids are largely directed by hydrogen bonding. researchgate.net The dihydroxyboryl group, -B(OH)₂, features two hydroxyl groups that can act as both hydrogen bond donors and acceptors, leading to the formation of highly organized networks. researchgate.net
A prevalent and energetically favorable motif in the crystal structures of arylboronic acids is the formation of a centrosymmetric dimer. nih.gov In this arrangement, two boronic acid molecules are linked through a pair of O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.govwiley-vch.decdnsciencepub.com This primary dimeric unit often serves as a fundamental building block for more extended supramolecular assemblies. wiley-vch.de
In the case of this compound, the nitrogen atoms of the pyrimidine ring introduce additional hydrogen-bonding sites. These Lewis basic nitrogen atoms can compete with the oxygen atoms of the boronic acid group to act as hydrogen bond acceptors. researchgate.netresearchgate.net This competition and interplay between O—H⋯O and O—H⋯N interactions lead to a variety of complex and stable hydrogen-bonding patterns.
For instance, in the closely related structure of (2-benzyloxypyrimidin-5-yl)boronic acid, the primary O—H⋯O bonded dimers are further interconnected into infinite chains. nih.gov These chains are formed by lateral hydrogen bonds between the remaining hydroxyl group of the boronic acid (the one not participating in the dimer formation) and a nitrogen atom of the pyrimidine ring of an adjacent dimer. nih.gov This demonstrates how the pyrimidine moiety directs the secondary organization of the crystal structure, linking the primary dimeric units into higher-order chains or sheets. researchgate.netnih.gov
The specific hydrogen-bonding motifs that can arise in boronic acid architectures containing aza-aromatic rings are summarized in the table below.
| Motif Description | Interacting Groups | Typical Role in Crystal Packing |
| Dimer Formation | Two boronic acid groups | Forms a stable, centrosymmetric R²₂(8) unit via O—H⋯O bonds. nih.gov |
| Chain/Sheet Formation | Boronic acid OH and pyrimidine N | Links primary dimer units into extended 1D or 2D networks via O—H⋯N bonds. nih.gov |
| Intramolecular H-Bond | Boronic acid OH and a nearby substituent | Can occur if a suitable acceptor group is in an ortho position, influencing molecular conformation. researchgate.netrsc.org |
| Solvent Inclusion | Boronic acid/pyrimidine and solvent (e.g., water) | Can lead to hydrated crystal structures where water molecules bridge different components. diva-portal.org |
Challenges and Future Research Directions
Development of Greener and Sustainable Synthetic Methodologies
The pursuit of environmentally benign and sustainable chemical processes is a major driver in modern synthetic chemistry. Current methods for synthesizing (5-Methylpyrimidin-2-yl)boronic acid and its derivatives often rely on traditional techniques that may involve harsh reagents, toxic solvents, and significant waste generation.
A recently developed method for producing (2-methylpyrimidin-5-yl)boronic acid derivatives involves the decarboxylation of a 5-bromopyrimidine (B23866) derivative. wipo.intgoogle.com This approach is highlighted as having a lower environmental load, pointing towards a more sustainable synthetic route. wipo.intgoogle.com Future research will continue to emphasize the development of greener methodologies. This includes exploring catalytic methods that minimize waste, utilizing renewable starting materials, and employing safer solvent systems. The goal is to create more efficient and environmentally responsible synthetic pathways to this important class of compounds.
Expansion of Reactivity Spectrum Beyond Established Cross-Coupling Reactions
The primary application of this compound and its analogs is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. worktribe.comresearchgate.netmdpi.com While this is a powerful and versatile transformation, the reactivity of this boronic acid could extend to other important chemical transformations.
Future research will aim to broaden the reactivity profile of this compound. This could involve exploring its participation in other types of cross-coupling reactions, such as those that form carbon-heteroatom bonds. mdpi.com For example, a novel method for ketone synthesis involves the copper-mediated coupling of thiol esters with boronic acids under base-free conditions. organic-chemistry.org Investigating the utility of this compound in such reactions could open up new avenues for the synthesis of highly functionalized pyrimidine (B1678525) derivatives. Additionally, exploring its use in other catalytic processes or as a building block in the construction of more complex molecular architectures will be a key area of future investigation.
Advanced Computational Design for Novel Pyrimidine-Boronic Acid Derivatives with Tuned Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These techniques can be used to design novel molecules with specific properties and to predict their reactivity.
In the context of this compound, computational design can be employed to create new derivatives with tailored electronic and steric properties. nih.govnih.govelsevierpure.com For example, density functional theory (DFT) studies have been used to investigate the properties of pyridine (B92270) derivatives synthesized via Suzuki coupling, providing insights into their reactivity and potential applications. mdpi.com By using computational methods to guide the design of new pyrimidine-boronic acid derivatives, researchers can more efficiently identify candidates with enhanced stability, improved reactivity in specific transformations, or desirable biological activity. nih.gov This in-silico approach can accelerate the discovery and development of new and useful compounds, saving time and resources in the laboratory. acs.org
Q & A
Q. What are the most reliable synthetic routes for (5-Methylpyrimidin-2-yl)boronic acid, and how do reaction conditions influence yield?
The Suzuki-Miyaura coupling is a primary method for synthesizing arylboronic acids. For this compound, key steps include:
- Substrate Preparation : Use of 5-methylpyrimidin-2-yl halides (e.g., bromides or iodides) as starting materials.
- Catalytic System : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃ or Cs₂CO₃) in aqueous or mixed solvents (THF/H₂O) .
- Optimization : Yield improvements (>80%) are achieved by controlling temperature (60–100°C), inert atmosphere, and stoichiometric ratios of boronic acid precursors . Purification often involves column chromatography or recrystallization to isolate the product from biphasic mixtures .
Q. How can researchers validate the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic pyrimidine ring and methyl group positions. Boronic acid protons typically appear as broad singlets (~δ 7–9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₅H₇BN₂O₂, calculated 138.05 g/mol). MALDI-MS protocols adapted for boronic acids (e.g., DHB matrix) enhance detection .
- HPLC : Reverse-phase chromatography assesses purity (>95%) and detects hydrolyzed byproducts (e.g., boroxines) .
Q. What are the key physicochemical properties influencing its reactivity in cross-coupling reactions?
- Electronic Effects : The electron-donating methyl group on the pyrimidine ring enhances nucleophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura reactions .
- Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reaction conditions .
- Stability : Hydrolysis to boroxines under acidic conditions requires anhydrous storage and inert handling .
Advanced Research Questions
Q. How does the methyl group in this compound impact its binding kinetics with biological targets?
- Enzyme Inhibition : The methyl group enhances hydrophobic interactions with protease active sites (e.g., proteasomes), as shown in boronic acid-based inhibitors like bortezomib. Kinetic studies (stopped-flow fluorescence) reveal kon values ~10³–10⁴ M⁻¹s⁻¹ for diol-containing targets .
- Thermodynamic vs. Kinetic Selectivity : Methyl substitution increases binding affinity (KD ~ μM range) but may slow dissociation rates (koff), critical for sustained therapeutic effects .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Reaction Parameter Analysis : Discrepancies in ligand/base combinations (e.g., PCy₃ vs. SPhos) or solvent systems (aqueous vs. organic) significantly alter turnover numbers (TON). Computational modeling (DFT) can predict optimal conditions .
- Batch-to-Batch Variability : Impurities (e.g., residual Pd) from synthesis may suppress catalytic activity. ICP-MS quantification of metal traces (<1 ppm) ensures reproducibility .
Q. How can experimental design optimize this compound’s role in glycoprotein sensing?
- Surface Immobilization : Covalent attachment to carboxymethyl dextran-coated substrates enhances SPR detection of glycoproteins (e.g., RNase B). Buffer optimization (pH 7.4–8.5) minimizes non-specific binding .
- Competitive Assays : Pairing with redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enables glucose-responsive electrochemical sensors with reusable platforms .
Data Contradiction and Analysis
Q. Why do binding constants (Ka) for this compound vary between fluorescence and SPR-based studies?
- Methodological Differences : Fluorescence quenching assays (e.g., with dansyl derivatives) may overestimate Ka due to static vs. dynamic quenching artifacts. SPR provides direct kinetic data (ka, kd) but requires surface-immobilized boronic acids, altering steric accessibility .
- pH Effects : Boronic acid pKa (~8.5) shifts equilibrium between trigonal (neutral) and tetrahedral (anionic) states, impacting diol-binding affinity. Studies at non-standardized pH values (e.g., pH 7 vs. 9) yield inconsistent Ka .
Tables
Table 1. Comparative Reactivity of this compound in Cross-Coupling Reactions
| Aryl Halide | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | SPhos | THF/H₂O | 92 | |
| 2-Iodonaphthalene | XPhos | Dioxane | 78 | |
| 3-Chloropyridine | PCy₃ | DMF | 65 |
Table 2. Binding Kinetics with Diol-Containing Molecules
| Target | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Method | Reference |
|---|---|---|---|---|
| D-Fructose | 2.1 × 10³ | 0.12 | Stopped-flow | |
| RNase B | 1.5 × 10² | 0.08 | SPR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
